molecular formula C16H22FN5 B7633004 1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane

1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane

Cat. No. B7633004
M. Wt: 303.38 g/mol
InChI Key: VXNBARRYMSSPOG-UHFFFAOYSA-N
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Description

1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the diazepane family, which is known for its diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of 1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane is not fully understood. However, it is thought to act as a positive allosteric modulator of GABA receptors, which are important neurotransmitter receptors in the brain. By enhancing the activity of GABA receptors, this compound may help to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane has a number of biochemical and physiological effects. These include anxiolytic and sedative effects, as well as anticonvulsant activity. Additionally, this compound has been shown to modulate GABA receptors, which are important for regulating neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane in lab experiments is its well-documented ability to modulate GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other GABA receptor modulators.

Future Directions

There are a number of potential future directions for research involving 1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane. One area of interest is in the development of more potent GABA receptor modulators based on the structure of this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in treating neurological disorders such as anxiety and epilepsy. Finally, research is needed to explore the potential side effects and toxicity of this compound in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of 1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane has been described in several research articles. One of the most commonly used methods involves the reaction of 4-fluorobenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This hydrazone is then reacted with 3-ethyl-1H-1,2,4-triazole-5-carbaldehyde to yield the desired product.

Scientific Research Applications

1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have anxiolytic and sedative effects. Additionally, this compound has been studied for its potential applications as an anticonvulsant and for its ability to modulate GABA receptors.

properties

IUPAC Name

1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5/c1-2-15-18-16(20-19-15)12-21-8-3-9-22(11-10-21)14-6-4-13(17)5-7-14/h4-7H,2-3,8-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNBARRYMSSPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CN2CCCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane

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